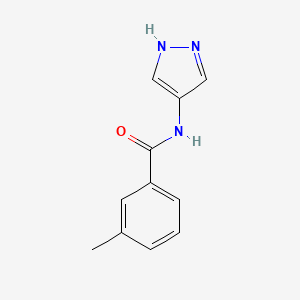

3-methyl-N-(1H-pyrazol-4-yl)benzamide

Description

3-Methyl-N-(1H-pyrazol-4-yl)benzamide is a benzamide derivative featuring a pyrazole substituent at the 4-position of the benzamide nitrogen. This structure combines a planar aromatic benzamide core with a heterocyclic pyrazole ring, which influences its electronic properties and biological interactions.

Properties

IUPAC Name |

3-methyl-N-(1H-pyrazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-3-2-4-9(5-8)11(15)14-10-6-12-13-7-10/h2-7H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIHQXFXCULMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Fungicidal and Herbicidal Compounds

Structural Analogues :

- 1,3,4-Oxadiazole Thioethers (e.g., compounds 5a , 5g ): These feature a 1,3,4-oxadiazole core instead of a benzamide, with a pyrazole ring substituted at the 4-position. The thioether linkage and halogenated benzyl groups (e.g., 4-bromo in 5g ) contribute to herbicidal and fungicidal activity, particularly against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL) .

- Penthiopyrad : A lead fungicide with a pyrazole-carboxamide structure. Molecular docking studies show that both 5g and penthiopyrad bind similarly to succinate dehydrogenase (SDH, PDB: 2FBW), with carbonyl groups critical for interaction .

Key Differences :

- Its benzamide core may favor different binding modes compared to oxadiazole-based compounds .

Table 1: Fungicidal/Herbicidal Activity Comparison

Enzyme Inhibitors

PCAF HAT Inhibitors :

- Compound 17 (2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide): A benzamide analog with a long acyl chain (C14) and carboxyphenyl group, showing 79% PCAF HAT inhibition at 100 μM. The 2-acylamino group is critical for activity, while chain length has minimal impact .

- Anthranilic Acid: Lacks the acyl chain, resulting in low inhibition (34%), highlighting the necessity of the 2-acylamino substituent .

Comparison :

- The pyrazole ring in this compound replaces the carboxyphenyl group in Compound 17, likely reducing PCAF HAT affinity due to the absence of a carboxylic acid moiety.

Receptor Antagonists

P2X7 Receptor Antagonists :

- Chen et al. (2010) Compound : Features a 2-chloro-5-(5-fluoropyrimidin-2-yl)benzamide core with a difluoro-cyclohexyl group, showing CNS penetrability and potent P2X7 antagonism .

- Chambers et al. (2010) Compounds : (1H-pyrazol-4-yl)acetamide derivatives with varying aryl and alkyl groups, optimized for receptor affinity .

Key Differences :

Anti-Tuberculosis Agents

ZINC Database Compounds :

- ZINC01124772: A triazole-containing benzamide with a phenethylamino group, showing strong docking energy (-9.2 kcal/mol) against Mycobacterium tuberculosis RpfB protein. Interacts with residues Arg194 and Glu242 via hydrogen bonds .

Comparison :

Neuroleptic Benzamide Derivatives

Examples : Amisulpride, tiapride, and sulpiride. These feature substituted benzamides with sulfonyl or amine groups, targeting dopamine receptors .

Comparison :

- The pyrazole ring in This compound distinguishes it from neuroleptics, which typically have alkylamine or sulfonamide substituents. This structural difference likely redirects its bioactivity away from CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.